molecular formula C11H20N2O3 B1452645 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid CAS No. 1018504-07-8

1-(Diethylcarbamoyl)piperidine-3-carboxylic acid

Cat. No. B1452645
M. Wt: 228.29 g/mol
InChI Key: ATKVIKPFNFHRBV-UHFFFAOYSA-N
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Description

“1-(Diethylcarbamoyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H20N2O3 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “1-(Diethylcarbamoyl)piperidine-3-carboxylic acid” is 228.29 g/mol . The specific molecular structure is not provided in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving “1-(Diethylcarbamoyl)piperidine-3-carboxylic acid” are not detailed in the search results, piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Role in Biocatalyst Inhibition and Metabolic Engineering

Carboxylic acids, including 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid, are key in biorenewable chemicals and act as precursors for a variety of industrial chemicals. Their production through engineered microbes like Escherichia coli and Saccharomyces cerevisiae is significant. However, at certain concentrations, they become inhibitory to these microbes, impacting yield and titer negatively. Understanding the metabolic impacts of these carboxylic acids is crucial for developing robust microbial strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Inhibition of Acetylcholinesterase

The decarbamoylation process of acetylcholinesterase (AChE) is significantly influenced by the size of alkyl substituents on carbamoyl groups. Studies show that increasing the size of these substituents, as in the case of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid derivatives, results in a decreased decarbamoylation rate. This effect has implications for the development of AChE inhibitors, with potential applications in treating diseases where AChE activity is a concern (Rosenberry & Cheung, 2019).

Synthesis and Biological Activity

The carboxylic acid functionality of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid and its derivatives is essential in the synthesis of biologically active compounds. These derivatives exhibit a broad range of activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. The flexibility offered by the carboxylic acid functionality in chemical synthesis underscores the compound's value in medicinal research and drug development (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).

Potential in Central Nervous System Drug Development

The structure and functional chemical groups of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid derivatives might serve as lead molecules for synthesizing compounds with CNS activity. Exploring heterocycles and other functional groups derived from this compound could yield new treatments for CNS disorders, capitalizing on its potential for influencing neurological pathways (Saganuwan, 2017).

Advanced Material Synthesis

Medium-chain dicarboxylic acids (MDCAs) derived from 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid are crucial in producing nylon materials, highlighting the compound's role in industrial applications beyond pharmacology. The biotechnological production of MDCAs from such precursors is increasingly preferred for its environmental benefits, demonstrating the compound's versatility in contributing to sustainable material science (Li et al., 2020).

Safety And Hazards

The safety data sheet for “1-(Diethylcarbamoyl)piperidine-3-carboxylic acid” indicates several precautionary measures. These include keeping the container tightly closed, avoiding contact with air and water due to possible violent reactions and flash fires, and not breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Piperidine derivatives, including “1-(Diethylcarbamoyl)piperidine-3-carboxylic acid”, are important in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . This suggests that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important area of ongoing research .

properties

IUPAC Name

1-(diethylcarbamoyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-12(4-2)11(16)13-7-5-6-9(8-13)10(14)15/h9H,3-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKVIKPFNFHRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Diethylcarbamoyl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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